methyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
methyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with ethoxy, methoxy, and carboxylic acid ester groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of methyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Pictet-Spengler cyclization reaction, where an appropriate tryptophan derivative reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using corresponding alkyl halides in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
methyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
methyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which methyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar compounds to methyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate include:
1-(4-Hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: This compound shares a similar indole core but differs in the substitution pattern and functional groups.
4-Hydroxy-3-methoxybenzaldehyde: Another related compound with a methoxyphenyl group, but lacking the indole core and ester functionality.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research.
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C20H23NO5/c1-5-26-16-7-6-12(10-17(16)24-3)13-8-14-18(15(22)9-13)11(2)19(21-14)20(23)25-4/h6-7,10,13,21H,5,8-9H2,1-4H3 |
InChI Key |
PWUIQMAYTUMYNT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OC)C)C(=O)C2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OC)C)C(=O)C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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